
Senp1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Senp1-IN-2 is a small molecule inhibitor specifically targeting the sentrin-specific protease 1 (SENP1). SENP1 is a cysteine protease involved in the deSUMOylation process, which regulates various cellular functions such as gene expression, DNA repair, and protein stability. SENP1 is implicated in several pathological conditions, including cancer, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senp1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and oxidation to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the use of raw materials, and ensuring consistent quality control. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Senp1-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve the desired chemical structure.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to yield the final active compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm their structure and purity .
Scientific Research Applications
Senp1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the deSUMOylation process and the role of SENP1 in various biochemical pathways.
Biology: Employed in cellular and molecular biology studies to investigate the effects of SENP1 inhibition on cell proliferation, apoptosis, and gene expression.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where SENP1 is implicated. Preclinical studies have shown promising results in reducing tumor growth and metastasis.
Mechanism of Action
Senp1-IN-2 exerts its effects by specifically binding to the active site of SENP1, inhibiting its protease activity. This inhibition prevents the deSUMOylation of target proteins, leading to the accumulation of SUMOylated proteins. The molecular targets and pathways involved include the regulation of transcription factors, DNA repair enzymes, and signaling molecules. By modulating these pathways, this compound can alter cellular processes such as proliferation, apoptosis, and stress responses .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Senp1-IN-2 include other SENP1 inhibitors and molecules targeting the SUMOylation pathway. Some of these compounds are:
SENP1-IN-1: Another SENP1 inhibitor with a different chemical structure but similar mechanism of action.
SENP2-IN-1: Targets SENP2, another member of the SENP family, with distinct selectivity and potency.
SUMOylation inhibitors: Compounds that inhibit the SUMOylation process at different stages, such as E1, E2, or E3 enzymes.
Uniqueness
This compound is unique due to its high specificity and potency towards SENP1. It has been extensively studied for its therapeutic potential and has shown efficacy in various preclinical models. Its unique chemical structure allows for selective inhibition of SENP1 without affecting other proteases, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C36H60N2O5 |
|---|---|
Molecular Weight |
600.9 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-N-[2-[bis(2-hydroxyethyl)amino]-2-oxoethyl]-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide |
InChI |
InChI=1S/C36H60N2O5/c1-23-10-15-36(31(43)37-22-29(42)38(18-20-39)19-21-40)17-16-34(6)25(30(36)24(23)2)8-9-27-33(5)13-12-28(41)32(3,4)26(33)11-14-35(27,34)7/h8,23-24,26-28,30,39-41H,9-22H2,1-7H3,(H,37,43)/t23-,24+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1 |
InChI Key |
DZIWKTYIPAJGRO-JCOMTLJESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)N(CCO)CCO |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


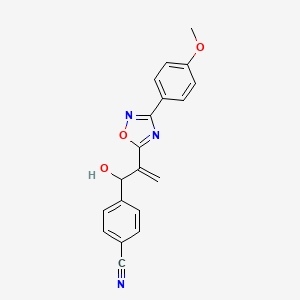




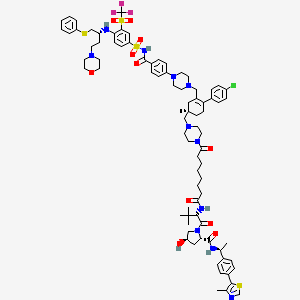

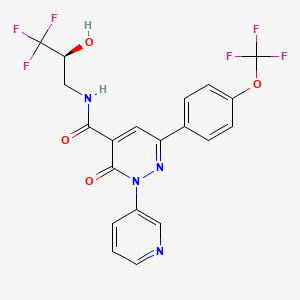
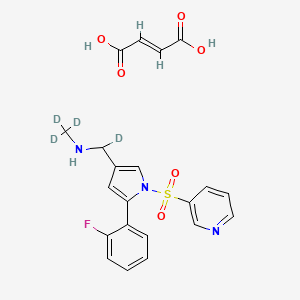
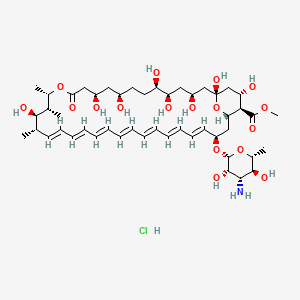

![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)


